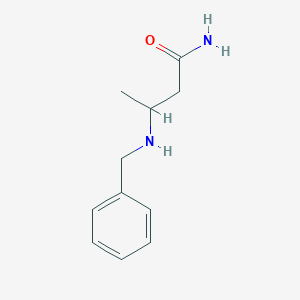

3-(Benzylamino)butanamide

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-(benzylamino)butanamide |

InChI |

InChI=1S/C11H16N2O/c1-9(7-11(12)14)13-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H2,12,14) |

InChI Key |

VZDFLAPWRQPCBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)N)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

3-(Benzylamino)butanamide chemical structure and properties

An in-depth technical guide on the chemical structure and properties of 3-(Benzylamino)butanamide is not available at this time due to a lack of specific research and literature on this particular compound.

Initial searches did not yield specific data for this compound. The available information often pertains to related but structurally distinct molecules, such as 3-(benzylamino)propanamide, which has a three-carbon chain instead of the four-carbon butanamide backbone. Similarly, data was found for other derivatives like N-benzyl-3-(benzylamino)butanamide, which features an additional benzyl group.

Without dedicated studies on this compound, a comprehensive summary of its quantitative data, detailed experimental protocols, and relevant signaling pathways cannot be compiled. This whitepaper, therefore, cannot be completed as requested due to the absence of foundational scientific literature on the specified topic. Further experimental research would be required to elucidate the chemical and biological characteristics of this compound.

An In-depth Technical Guide to the Synthesis of 3-(Benzylamino)butanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(benzylamino)butanamide, a molecule of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, provides a comprehensive experimental protocol, and presents expected analytical data for the target compound.

Introduction

This compound and its derivatives are scaffolds of interest in the development of novel therapeutic agents. The presence of a secondary amine and an amide functional group provides opportunities for further chemical modification and interaction with biological targets. This guide focuses on a practical and efficient method for the synthesis of the parent compound, this compound, via reductive amination.

Proposed Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is through reductive amination.[1][2] This versatile reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine.[1] Two primary approaches are considered for this synthesis:

-

Pathway A: The reaction of 3-oxobutanamide (acetoacetamide) with benzylamine.

-

Pathway B: The reaction of 3-aminobutanamide with benzaldehyde.

Both pathways converge to the same product. Pathway B is often preferred due to the generally higher stability of aldehydes compared to β-ketoamides and the commercial availability of 3-aminobutanamide. This guide will focus on the detailed protocol for Pathway B.

The reaction proceeds via the formation of an intermediate imine from 3-aminobutanamide and benzaldehyde, which is then reduced by a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is less sensitive to acidic conditions compared to other borohydrides and selectively reduces the iminium ion in the presence of the aldehyde.

References

Novel Synthesis Routes for 3-(Benzylamino)butanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary, robust, and adaptable synthesis routes for the target molecule, 3-(benzylamino)butanamide. The methodologies discussed are reductive amination and direct amidation, each offering distinct advantages in terms of starting material availability, reaction conditions, and scalability. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Reductive Amination Approach

Reductive amination stands as a cornerstone of modern amine synthesis due to its efficiency and broad substrate scope. This methodology can be applied to the synthesis of this compound through two principal pathways, each commencing with readily available starting materials.

Pathway 1A: Reductive Amination of 3-Oxobutanamide with Benzylamine

This pathway involves the condensation of a β-ketoamide, 3-oxobutanamide, with benzylamine to form an enamine or imine intermediate, which is subsequently reduced in situ to the desired product.

Pathway 1B: Reductive Amination of 3-Aminobutanamide with Benzaldehyde

Alternatively, the reaction can be performed by condensing 3-aminobutanamide with benzaldehyde to form an imine, which is then reduced to the target secondary amine.

Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol for the synthesis of this compound via reductive amination, adaptable for both Pathway 1A and 1B.

Materials:

-

For Pathway 1A: 3-Oxobutanamide, Benzylamine

-

For Pathway 1B: 3-Aminobutanamide, Benzaldehyde

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the starting carbonyl compound (3-oxobutanamide or benzaldehyde, 1.0 eq) and the amine (benzylamine or 3-aminobutanamide, 1.0-1.2 eq) in the chosen solvent (DCM or DCE, ~0.1-0.5 M), add acetic acid (0-1.0 eq) if required to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

-

Add the reducing agent (Sodium triacetoxyborohydride, 1.2-1.5 eq, or Sodium cyanoborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Data Summary: Reductive Amination of Analogous Substrates

| Reactants | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Cyclohexanone and Benzylamine | Au/TiO₂ (H₂) | Toluene | 5 | 72 | [1] |

| Propiophenone and Benzylamine | Au/CeO₂/TiO₂ (H₂) | Toluene | 5 | ~11 (at 20% conversion) | [1] |

| Benzaldehyde and various amines | NaBH₄, Aq-Fe | CPME | 3 | 55-84 | [2] |

| Aldehydes/Ketones and various amines | NaBH(OAc)₃ | DCE | 1-48 | 80-96 | |

| Aldehydes and primary amines (stepwise) | NaBH₄ | MeOH | - | 84 |

Note: Yields are for analogous reactions and may vary for the synthesis of this compound.

Experimental Workflow: Reductive Amination

References

Spectroscopic Data for 3-(Benzylamino)butanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(benzylamino)butanamide. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds to present a reliable estimation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound and related molecules in a drug discovery and development context.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds, including N-benzylalkylamides and 3-aminobutanamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.40 | d | 2H | CH₂ (benzyl) |

| ~3.30 - 3.50 | m | 1H | CH (butanamide) |

| ~2.30 - 2.50 | m | 2H | CH₂ (butanamide) |

| ~1.80 | br s | 1H | NH (amine) |

| ~1.20 | d | 3H | CH₃ (butanamide) |

| ~7.00 - 8.00 | br s | 2H | NH₂ (amide) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (amide) |

| ~138 | Quaternary C (aromatic) |

| ~128.5 | CH (aromatic) |

| ~128.0 | CH (aromatic) |

| ~127.0 | CH (aromatic) |

| ~53 | CH₂ (benzyl) |

| ~48 | CH (butanamide) |

| ~40 | CH₂ (butanamide) |

| ~20 | CH₃ (butanamide) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretch (primary amide and secondary amine) |

| ~3060 - 3030 | Medium | C-H stretch (aromatic) |

| ~2960 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (Amide I band) |

| ~1600 | Medium | N-H bend (Amide II band) |

| ~1495, 1455 | Medium | C=C stretch (aromatic ring) |

| ~1250 - 1020 | Medium | C-N stretch (amine and amide) |

| ~740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 175 | [M - NH₃]⁺ |

| 106 | [C₆H₅CH₂NH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 72 | [CH₃CH(NH)C(O)NH₂]⁺ |

| 44 | [C(O)NH₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disk or utilize an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

3-(Benzylamino)butanamide CAS number and IUPAC name

An In-depth Examination of its Chemical Properties and Synthetic Methodology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "3-(Benzylamino)butanamide" did not yield a specific, well-documented compound. This guide focuses on the closely related and structurally confirmed compound, 3-(benzylamino)propanamide , based on the available scientific data. It is presumed that this is the compound of interest.

Introduction

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of 3-(benzylamino)propanamide.

| Property | Value | Source |

| IUPAC Name | 3-(benzylamino)propanamide | PubChem |

| CAS Number | 16490-80-5 | BOC Sciences[] |

| Molecular Formula | C₁₀H₁₄N₂O | BOC Sciences[] |

| Molecular Weight | 178.23 g/mol | PubChem[2] |

| Boiling Point | 375°C at 760mmHg | BOC Sciences[] |

| Density | 1.08 g/cm³ | BOC Sciences[] |

| SMILES | C1=CC=C(C=C1)CNCCC(=O)N | PubChem[2] |

| InChI Key | GGJZFUWYCGSBCO-UHFFFAOYSA-N | BOC Sciences[] |

Synthesis of 3-(Benzylamino)propanamide

While specific, detailed experimental protocols for the synthesis of 3-(benzylamino)propanamide are not extensively published, a plausible and representative method involves a two-step process: Michael addition of benzylamine to acrylamide. This approach is a common and efficient method for the synthesis of β-amino amides.

Experimental Protocol: Michael Addition

Reaction Scheme:

Materials:

-

Benzylamine

-

Acrylamide

-

A suitable solvent (e.g., ethanol, methanol, or water)

-

A catalytic amount of a weak base (optional, e.g., triethylamine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide (1.0 equivalent) in the chosen solvent.

-

Addition of Reactant: To this solution, add benzylamine (1.0-1.2 equivalents). If a catalyst is used, it can be added at this stage.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with a dilute solution of hydrochloric acid to remove any unreacted benzylamine. This is followed by a wash with a saturated solution of sodium bicarbonate to neutralize any excess acid, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude 3-(benzylamino)propanamide can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no specific, documented biological activity or established signaling pathway for 3-(benzylamino)propanamide. Its structural similarity to other biologically active molecules suggests it could be explored for various therapeutic areas, but dedicated studies are required to ascertain any such effects.

Mandatory Visualizations

Experimental and Drug Discovery Workflow

The following diagram illustrates a general workflow where a compound like 3-(benzylamino)propanamide could be utilized as a scaffold in a drug discovery program.

Caption: General drug discovery workflow utilizing a core scaffold.

Logical Relationship: Structure-Activity Relationship (SAR) Exploration

This diagram illustrates the logical progression of a hypothetical Structure-Activity Relationship (SAR) study starting from the 3-(benzylamino)propanamide core.

Caption: Hypothetical SAR exploration from the core scaffold.

References

Potential Biological Activity of 3-(Benzylamino)butanamide: A Technical Guide

Disclaimer: To date, no direct experimental data on the biological activity of 3-(Benzylamino)butanamide has been published in peer-reviewed literature. This technical guide, therefore, summarizes the known biological activities of structurally related compounds to infer the potential therapeutic areas for this compound. The information presented is intended for researchers, scientists, and drug development professionals to guide future investigations.

Introduction

This compound is a small molecule featuring a benzylamine moiety attached to a butanamide backbone. While this specific compound remains uncharacterized biologically, its structural components are present in various classes of bioactive molecules. By examining the activities of these related compounds, we can hypothesize potential biological roles for this compound and design experimental strategies to explore them. This guide will focus on three key potential activities extrapolated from analogous structures: antiproliferative, anticonvulsant, and antibacterial effects.

Potential Synthesis of this compound

A plausible synthetic route to this compound, for which no published method exists, could be conceptualized through standard organic chemistry reactions. One such approach is the reductive amination of a β-keto amide.

Experimental Protocol: Proposed Synthesis via Reductive Amination

-

Reaction Setup: To a solution of 3-oxobutanamide (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.1 equivalents).

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. If dichloromethane was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Antiproliferative Activity

The benzylamine and butanamide substructures are found in compounds with demonstrated anticancer properties. Notably, derivatives of N-benzyl-propanamides and quinoxalines (which can be considered bioisosteres of the benzyl group in certain contexts) have shown significant antiproliferative effects.

Quantitative Data from Structurally Related Compounds

| Compound Class | Compound Example | Cell Line | IC₅₀ (µM) | Reference |

| Benzyloxyquinoxalin-propanamides | N-Benzyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide | MCF-7 | >100 | [1] |

| Benzyloxyquinoxalin-propanamides | Compound 6k (a related derivative) | MCF-7 | 6.93 ± 0.4 | [1] |

| Benzyloxyquinoxalin-propanamides | Compound 6k (a related derivative) | HCT-116 | 10.88 ± 0.8 | [1] |

| Benzyloxyquinoxalin-propanamides | Compound 6k (a related derivative) | HeLa | 9.46 ± 0.7 | [1] |

| Benzyloxyquinoxalin-propanamides | Compound 6k (a related derivative) | PC-3 | 12.17 ± 0.9 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5 × 10⁵ cells/mL in a suitable culture medium and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for another 24-72 hours.[2][5]

-

MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate at 37°C for 3-4 hours.[2][3]

-

Formazan Solubilization: After incubation, remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.

Potential Mechanisms of Action and Signaling Pathways

Structurally related quinoxaline derivatives have been shown to exert their antiproliferative effects through inhibition of Topoisomerase II and Histone Deacetylase 6 (HDAC6).[1][6]

-

Topoisomerase II Inhibition: Topoisomerase II enzymes are crucial for managing DNA topology during replication and transcription.[7] Inhibitors can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[7][8]

Caption: Proposed mechanism of Topoisomerase II inhibition.

-

HDAC6 Inhibition: HDAC6 is unique among histone deacetylases as it possesses a zinc-finger ubiquitin-binding domain (Zf-UBD).[9] This domain is critical for the clearance of misfolded protein aggregates via autophagy.[9] Inhibition of the Zf-UBD can disrupt this process, leading to cellular stress and apoptosis.

Caption: Inhibition of the HDAC6 Zf-UBD pathway.

Anticonvulsant Activity

Butanamide and propanamide derivatives are well-represented among anticonvulsant drugs. Their mechanism often involves the modulation of voltage-gated ion channels, which are central to neuronal excitability.

Quantitative Data from Structurally Related Compounds

| Compound Class | Compound Example | Animal Model | Test | ED₅₀ (mg/kg) | Reference |

| ((Benzyloxy)benzyl)propanamides | Compound 5 | Mouse | MES | 48.0 | [10] |

| ((Benzyloxy)benzyl)propanamides | Compound 5 | Mouse | 6 Hz (32 mA) | 45.2 | [10] |

| N-Benzyl-propanamide Derivatives | AS-1 | Mouse | MES | 252.74 | [11] |

| N-Benzyl-propanamide Derivatives | AS-1 | Mouse | s.c. PTZ | 239.45 | [11] |

| N-Benzyl-propanamide Derivatives | AS-1 | Mouse | 6-Hz (32 mA) | 130.65 | [11] |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[12]

-

Animal Preparation: Use male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Anesthesia and Electrodes: Prior to stimulation, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by saline to improve electrical conductivity.[12]

-

Stimulation: Deliver an alternating current of 60 Hz (50 mA for mice, 150 mA for rats) for 0.2 seconds via corneal electrodes.[12]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished.[12] The ED₅₀, the dose that protects 50% of the animals, is then calculated.[12]

Potential Mechanism of Action: Sodium Channel Blockade

A common mechanism for anticonvulsant drugs is the blockade of voltage-gated sodium channels.[13][14] By stabilizing the inactive state of these channels, the drugs limit the repetitive firing of neurons that underlies seizure activity.[15]

Caption: Mechanism of seizure suppression via sodium channel blockade.

Antibacterial Activity

The benzyl and amide moieties are present in various antibacterial agents. For instance, 2-benzylidene-3-oxobutanamide derivatives have shown promising activity against resistant bacterial strains.

Quantitative Data from Structurally Related Compounds

| Compound Class | Compound Example | Bacterial Strain | Activity | Reference |

| 2-benzylidene-3-oxobutanamides | Compound 17 | Staphylococcus aureus (MRSA) | Moderate to very good growth inhibition | [16] |

| 2-benzylidene-3-oxobutanamides | Compound 17 | Acinetobacter baumannii (MDR) | Good growth inhibition | [16] |

| 2-benzylidene-3-oxobutanamides | Compound 28 | Acinetobacter baumannii (MDR) | Good growth inhibition | [16] |

Experimental Protocol: Agar Well Diffusion Assay

This method is used to evaluate the antimicrobial activity of a substance by measuring the zone of growth inhibition around a well containing the substance.[17][18]

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Spread a standardized inoculum of the target bacterial strain (e.g., S. aureus, A. baumannii) evenly over the agar surface to create a bacterial lawn.[19]

-

Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar.[20]

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[20] A negative control (solvent only) and a positive control (a known antibiotic) should be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Experimental Workflow

Caption: Workflow for the agar well diffusion assay.

Conclusion

While this compound remains an unexplored molecule, the biological activities of its structural analogues provide a strong rationale for investigating its potential as an antiproliferative, anticonvulsant, and/or antibacterial agent. The protocols and mechanistic insights provided in this guide offer a foundational framework for initiating such studies. Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses and uncover its therapeutic potential.

References

- 1. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.8. MTT assay for cell viability [bio-protocol.org]

- 3. broadpharm.com [broadpharm.com]

- 4. researchhub.com [researchhub.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. embopress.org [embopress.org]

- 9. Synthesis and functional screening of novel inhibitors targeting the HDAC6 zinc finger ubiquitin-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 13. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 14. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 15. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 16. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hereditybio.in [hereditybio.in]

- 18. botanyjournals.com [botanyjournals.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of antibacterial activity by agar well diffusion method [bio-protocol.org]

In Silico Prediction of 3-(Benzylamino)butanamide Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies available for predicting the bioactivity of the novel compound 3-(Benzylamino)butanamide. Aimed at researchers, scientists, and professionals in drug development, this document outlines a systematic approach to virtual screening and bioactivity prediction. It details experimental protocols for key computational techniques including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. By leveraging these in silico tools, researchers can efficiently generate hypotheses about the compound's potential therapeutic applications, guiding further experimental validation. This guide also presents structured data tables for the clear presentation of predictive results and includes detailed workflows and signaling pathway diagrams to facilitate a deeper understanding of the computational drug discovery process.

Introduction

The identification of novel bioactive molecules is a cornerstone of modern drug discovery. Computational, or in silico, methods have emerged as indispensable tools in this process, offering a rapid and cost-effective means to predict the biological activity of chemical compounds before their synthesis and experimental testing.[1][2] This guide focuses on the application of such methods to a specific small molecule, this compound, a compound for which the biological activity has not yet been extensively characterized.

The core principle of in silico bioactivity prediction lies in the correlation between a molecule's structure and its biological function.[3] By analyzing the physicochemical and structural properties of this compound, we can hypothesize its interactions with biological targets and predict its potential therapeutic effects. This document will detail the theoretical and practical aspects of three primary in silico techniques:

-

Molecular Docking: To predict the binding affinity and orientation of this compound to specific protein targets.[4]

-

Quantitative Structure-Activity Relationship (QSAR): To develop predictive models based on the activities of structurally similar compounds.[5][6]

-

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features necessary for biological activity.[7][8]

Through the systematic application of these methods, this guide will provide a roadmap for the virtual screening and characterization of this compound, ultimately accelerating its journey from a novel chemical entity to a potential therapeutic agent.

In Silico Prediction Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is most often used to predict the interaction between a small molecule ligand and a protein receptor.

-

Preparation of the Ligand (this compound):

-

The 3D structure of this compound will be generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

The structure will be energetically minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges will be computed, and non-polar hydrogens will be merged.[9]

-

The final structure will be saved in a PDBQT file format for use with docking software like AutoDock Vina.[9][10]

-

-

Preparation of the Target Protein:

-

A relevant protein target will be selected based on homology to known targets of similar molecules or through reverse docking approaches.

-

The 3D structure of the target protein will be obtained from the Protein Data Bank (PDB).

-

All water molecules and non-interacting ions will be removed from the protein structure.[9][11]

-

Polar hydrogens will be added, and Kollman charges will be assigned.[11]

-

The prepared protein structure will also be saved in the PDBQT format.

-

-

Grid Box Generation:

-

A grid box will be defined around the active site of the target protein to specify the search space for the docking simulation.[12]

-

-

Docking Simulation:

-

The docking simulation will be performed using software such as AutoDock Vina.[10] The software will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.

-

-

Analysis of Results:

-

The docking results will be analyzed to identify the binding pose with the lowest binding energy (highest affinity).

-

The interactions between this compound and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[5] These models are built by identifying molecular descriptors that correlate with the activity of the compounds.

-

Data Set Preparation:

-

A dataset of compounds structurally similar to this compound with known biological activity against a specific target will be compiled from databases like ChEMBL.

-

The biological activity data (e.g., IC50, EC50) will be converted to a logarithmic scale (pIC50, pEC50).

-

-

Molecular Descriptor Calculation:

-

A variety of molecular descriptors (e.g., physicochemical, topological, electronic) will be calculated for each compound in the dataset using software like PaDEL-Descriptor or RDKit.

-

-

Data Splitting:

-

The dataset will be divided into a training set (typically 70-80% of the data) and a test set.[13] The training set is used to build the QSAR model, while the test set is used to validate its predictive performance.

-

-

Model Development:

-

A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), will be used to build the QSAR model by relating the molecular descriptors to the biological activity.[6]

-

-

Model Validation:

-

The predictive power of the QSAR model will be assessed using various statistical metrics, including the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[6] The model will also be validated using the external test set.

-

-

Prediction for this compound:

-

The validated QSAR model will be used to predict the biological activity of this compound.

-

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[8] Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or a set of active ligands (ligand-based).[14]

-

Pharmacophore Feature Identification:

-

Structure-Based: If a crystal structure of a target protein bound to a ligand is available, the key interaction points (hydrogen bond donors/acceptors, hydrophobic regions, etc.) will be identified to create a pharmacophore model.[7]

-

Ligand-Based: A set of known active molecules will be aligned, and common chemical features will be identified to generate a pharmacophore hypothesis.[8]

-

-

Pharmacophore Model Generation:

-

Model Validation:

-

The generated pharmacophore model will be validated by its ability to distinguish between known active and inactive compounds. A good model should retrieve a high percentage of active molecules from a database.

-

-

Virtual Screening:

-

The validated pharmacophore model will be used as a 3D query to screen large chemical databases for molecules that match the pharmacophoric features.

-

The structure of this compound will be screened against the pharmacophore model to assess its potential for activity.

-

Data Presentation

Quantitative data from in silico predictions should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results for this compound Against Potential Kinase Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Kinase A | 1XYZ | -8.5 | MET793, LEU718, VAL726 | 2 |

| Kinase B | 2ABC | -7.9 | LYS745, ASP855, CYS797 | 3 |

| Kinase C | 3DEF | -6.2 | GLU762, THR790, LEU844 | 1 |

Note: Data presented is hypothetical and for illustrative purposes only.

Table 2: Hypothetical QSAR Model Performance Metrics

| Model Type | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | RMSE |

| MLR | 0.78 | 0.72 | 0.75 | 0.45 |

| Random Forest | 0.92 | 0.85 | 0.88 | 0.31 |

Note: Data presented is hypothetical and for illustrative purposes only.

Table 3: Hypothetical Pharmacophore-Based Virtual Screening Results

| Pharmacophore Model | Database Screened | Total Compounds | Hits Found | Hit Rate (%) | This compound Fit Score |

| Kinase Inhibitor Model | ZINC15 | 1,000,000 | 5,234 | 0.52 | 0.89 |

| GPCR Antagonist Model | ChEMBL | 500,000 | 1,567 | 0.31 | 0.45 |

Note: Data presented is hypothetical and for illustrative purposes only.

Visualizations

Visual representations of workflows and biological pathways are crucial for understanding complex processes.

Caption: In Silico Bioactivity Prediction Workflow

Caption: Generic Kinase Signaling Pathway

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By employing a combination of molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate robust hypotheses regarding the compound's potential biological targets and therapeutic applications. The detailed protocols and data presentation formats provided herein serve as a practical framework for conducting and reporting such computational studies. It is important to emphasize that in silico predictions are the first step in the drug discovery pipeline and must be followed by rigorous experimental validation to confirm the predicted activities. The methodologies described in this guide offer a powerful and efficient approach to prioritize novel compounds like this compound for further investigation, thereby accelerating the pace of drug discovery and development.

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 3. biomolecularmodelling.com [biomolecularmodelling.com]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. neovarsity.org [neovarsity.org]

- 7. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 12. m.youtube.com [m.youtube.com]

- 13. optibrium.com [optibrium.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Symphony of Efficacy: An In-depth Guide to the Structure-Activity Relationship of Benzylaminoalkanamides

For Researchers, Scientists, and Drug Development Professionals

The benzylaminoalkanamide scaffold represents a versatile pharmacophore with a wide spectrum of biological activities, ranging from antifungal and antibacterial to anticancer and neuroprotective effects. Understanding the intricate relationship between the chemical structure of these molecules and their biological function is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzylaminoalkanamides, with a particular focus on their well-documented antifungal properties. We delve into the critical structural modifications that influence their biological activity, present key quantitative data, and provide detailed experimental methodologies to aid in the design and execution of further research in this promising area of medicinal chemistry.

Core Structural Features and their Influence on Biological Activity

The fundamental benzylaminoalkanamide structure consists of a benzylamine moiety linked to an alkanamide chain. Variations in these core components, as well as the introduction of different substituents, can dramatically alter the compound's biological profile.

1.1. The Benzylamine Moiety: A Key to Target Interaction

The benzylamine group is often crucial for the initial interaction with the biological target. Modifications to the phenyl ring and the benzylic carbon can significantly impact activity.

-

Substitution on the Phenyl Ring: The position, number, and nature of substituents on the phenyl ring play a critical role in modulating biological activity. Electron-withdrawing groups, such as halogens, or electron-donating groups can influence the electronic properties of the ring and its interaction with the target protein. For instance, in antifungal benzylamines, halogen substitution on the benzyl ether side chain has been explored to enhance potency.[1]

-

N-Substitution: The substituent on the nitrogen atom of the benzylamine is a key determinant of activity. In many cases, a lipophilic group is favored for enhanced membrane permeability and target engagement.

1.2. The Alkanamide Linker: Tuning Physicochemical Properties

The length and nature of the alkanamide linker are critical for orienting the key pharmacophoric elements and influencing the overall physicochemical properties of the molecule, such as lipophilicity and solubility. These properties, in turn, affect absorption, distribution, metabolism, and excretion (ADME) profiles.

1.3. The Amide Group: A Hydrogen Bonding Hub

The amide functionality can participate in hydrogen bonding interactions with the target protein, contributing to the binding affinity. The substituents on the amide nitrogen (R2) and the carbonyl carbon can be varied to optimize these interactions.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative SAR data for a series of benzylamine derivatives, highlighting the impact of structural modifications on their antifungal activity. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antifungal Activity of Halogen-Substituted Benzylamine Derivatives against Yarrowia lipolytica [1]

| Compound | R¹ | R² | MIC (µg/mL) |

| 6a | 3-F | (±)-6-methylhept-2-yl | >100 |

| 6b | 4-F | (±)-6-methylhept-2-yl | 50 |

| 6c | 3-Cl | (±)-6-methylhept-2-yl | 12.5 |

| 6d | 4-Cl | (±)-6-methylhept-2-yl | 6.25 |

| 6e | 3-Br | (±)-6-methylhept-2-yl | 12.5 |

| 6f | 4-Br | (±)-6-methylhept-2-yl | 6.25 |

| 6g | 3,4-diCl | (±)-6-methylhept-2-yl | 3.125 |

| 7a | 3-F | n-octyl | >100 |

| 7b | 4-F | n-octyl | 50 |

| 7c | 3-Cl | n-octyl | 25 |

| 7d | 4-Cl | n-octyl | 12.5 |

| 7e | 3-Br | n-octyl | 25 |

| 7f | 4-Br | n-octyl | 12.5 |

| 7g | 3,4-diCl | n-octyl | 6.25 |

| Terbinafine | - | - | 12.5 |

| Clotrimazole | - | - | 3.125 |

Table 2: Antifungal Activity of Benzylamine Derivatives with Ether Side Chains against Candida glabrata

| Compound | R (Substitution on Benzyl) | MIC (µM) |

| 1 | 4-tert-Butyl | >100 |

| 2 | 4-Phenoxy | 1.6 |

| 3 | 4-(4-Chlorophenoxy) | 0.8 |

| 4 | 4-(2,4-Dichlorophenoxy) | 0.4 |

| Terbinafine | - | 0.8 |

| Clotrimazole | - | 1.6 |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A prominent mechanism of action for antifungal benzylamines is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the toxic accumulation of squalene, leads to fungal cell death.[2][3] This mechanism is shared with the allylamine class of antifungals.[2]

Caption: Mechanism of action of antifungal benzylamines.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of benzylaminoalkanamides.

4.1. General Synthesis via Reductive Amination

A common and efficient method for the synthesis of benzylamines is reductive amination.[5] This process involves the reaction of a substituted benzaldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Caption: Experimental workflow for benzylamine synthesis.

Detailed Protocol for Reductive Amination:

-

Reactant Preparation: Dissolve the substituted benzaldehyde (1.0 eq) and the corresponding amine (1.1 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the reaction mixture in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzylamine derivative.

4.2. Antifungal Susceptibility Testing: Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]

Detailed Protocol for Microdilution Assay:

-

Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a specific concentration (e.g., 1-5 x 10⁵ CFU/mL).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Logical Relationships in SAR Analysis

The process of establishing a structure-activity relationship is a cyclical and iterative process involving design, synthesis, and biological testing.

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics [epub.ub.uni-muenchen.de]

The Ascendancy of Butanamide Derivatives: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The butanamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its versatility allows for the fine-tuning of physicochemical properties and the precise spatial orientation of pharmacophoric features, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel butanamide derivatives, with a focus on their potential applications in oncology, virology, and neurology.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro and in vivo activities of selected butanamide derivatives, highlighting their potential as therapeutic candidates.

Table 1: Anticancer Activity of Novel Butanamide Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Citation |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | - | 1-1.5 | [1] |

| SI-27 | Not specified | U-937, HL-60, NB-4 (Leukemia) | 100-200 | [1] |

| Compound 4 | MMP-2, MMP-9, MMP-14 | - | See original source for details | [1] |

| Carbamothioyl-furan-2-carboxamide 4d | Not specified | HepG2 (Liver) | 33.29% cell viability at 20 µg/mL | [2] |

| Carbamothioyl-furan-2-carboxamide 4a | Not specified | HepG2 (Liver) | 35.01% cell viability at 20 µg/mL | [2] |

| Benzoheterocyclic-substituted amide 17a | ASK1 | - | 0.026 | [3][4] |

Table 2: Antiviral Activity of Novel Butanamide Derivatives

| Compound ID | Virus | Assay | Activity | Citation |

| Substituted 2-butanol 18 | HIV Protease | Enzyme Inhibition (Ki) | 0.48 µM | [5] |

| Flavone derivative 4m | Tobacco Mosaic Virus (TMV) | In vivo Inhibition | 58% (inactivation), 57% (curative), 59% (protection) at 500 µg/mL | [6] |

| Tabamide A derivative TA25 | Influenza Virus | - | Seven-fold higher activity than Tabamide A | [7] |

| Chlorofluoroacetamide derivative 8a (YH-6) | SARS-CoV-2 3CL Protease | Enzyme Inhibition (IC50) | 3.8 nM | [8] |

Table 3: Central Nervous System (CNS) Activity of Butanamide Derivatives

| Compound ID | Target/Model | Activity | Citation |

| Cannabinoid derivative CD-101 | Lipopolysaccharide-induced BV-2 microglial cells | Inhibition of nitric oxide, COX-2, and pro-inflammatory cytokines | [9] |

Core Synthetic Methodologies

The synthesis of butanamide derivatives typically involves the formation of an amide bond between a butanoic acid derivative and an amine. Several robust and versatile methods are commonly employed.

Acyl Chloride Method

This is a classical and widely used method for amide bond formation. A butanoic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting butanoyl chloride is then reacted with a primary or secondary amine, usually in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

General Protocol:

-

To a solution of butanoic acid in an inert solvent (e.g., dichloromethane, DCM), add a chlorinating agent (e.g., 1.2 equivalents of thionyl chloride) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete (monitored by IR spectroscopy or quenching a small aliquot with methanol and analyzing by TLC/LC-MS).

-

In a separate flask, dissolve the desired amine in an inert solvent and add a base (e.g., 1.5 equivalents of triethylamine).

-

Slowly add the freshly prepared butanoyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase.

-

Purify the crude product by crystallization or column chromatography.

Amide Coupling Reagents

A plethora of coupling reagents have been developed for the direct formation of amide bonds from carboxylic acids and amines under mild conditions, minimizing the need for the harsh reagents used in the acyl chloride method. These reagents activate the carboxylic acid in situ to facilitate nucleophilic attack by the amine.

Common Coupling Reagents:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

-

Uronium/Guanidinium Salts: HATU, HBTU, TBTU. These reagents are highly efficient and are particularly useful for sterically hindered substrates and for minimizing racemization in peptide synthesis.

General Protocol (using EDC/HOBt):

-

Dissolve the butanoic acid derivative (1 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in an appropriate solvent (e.g., DMF, DCM).

-

Add EDC hydrochloride (1.2 equivalents) to the solution and stir at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography or crystallization.

Key Signaling Pathways and Experimental Workflows

The biological effects of butanamide derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Butanamide derivatives, such as S 19812, have been identified as dual inhibitors of COX and 5-LOX, key enzymes in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[10]

Modulation of Neuroinflammatory Pathways

Certain butanamide derivatives have shown promise in a neuroinflammatory context by modulating key signaling pathways within microglia, the resident immune cells of the central nervous system. For instance, cannabinoid derivatives can inhibit the production of pro-inflammatory mediators by targeting the NF-κB and MAPK signaling cascades.[9]

General Experimental Workflow for Drug Discovery

The discovery and development of novel butanamide derivatives typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental Protocols for Biological Evaluation

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of butanamide derivatives against a specific enzyme target.

-

Reagents and Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

Test butanamide derivatives (dissolved in DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

-

In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the test compound/control at various concentrations. Include a control group with DMSO only.

-

Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used animal model is employed to evaluate the in vivo anti-inflammatory effects of novel compounds.

-

Animals:

-

Male Wistar rats or Swiss albino mice.

-

-

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the butanamide derivative.

-

Administer the test compounds and controls orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

-

Conclusion

The butanamide core represents a highly adaptable and promising scaffold for the development of novel therapeutics targeting a wide range of diseases. The synthetic methodologies outlined in this guide offer robust and flexible approaches to generate diverse libraries of butanamide derivatives for biological screening. A thorough understanding of the underlying signaling pathways and the application of rigorous in vitro and in vivo evaluation protocols are essential for identifying and optimizing lead candidates with desirable pharmacological profiles. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design and synthesis of substituted 2-butanols as nonpeptidic inhibitors of HIV protease: secondary amide series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents [mdpi.com]

- 7. Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Substituted Butanamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of substituted butanamides, compounds of significant interest in medicinal chemistry. Understanding these properties is paramount for the rational design and development of novel therapeutics, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Key Physicochemical Properties

The therapeutic efficacy and viability of a drug candidate are intrinsically linked to its physicochemical characteristics. For substituted butanamides, the most critical parameters include lipophilicity, aqueous solubility, and the acid-base dissociation constant.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes.[1] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[1][2][3] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3] For ionizable molecules like many butanamide derivatives, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Table 1: Lipophilicity of Exemplary Substituted Butanamides

| Compound | Substituent (R) | logP |

|---|---|---|

| Butanamide | H | -0.33 |

| N-phenylbutanamide | Phenyl | 1.87 |

| N-(4-chlorophenyl)butanamide | 4-Chlorophenyl | 2.58 |

| N-(4-methoxyphenyl)butanamide | 4-Methoxyphenyl | 1.82 |

| N-benzylbutanamide | Benzyl | 2.03 |

Note: Values are computationally predicted and serve for comparative purposes.

Aqueous Solubility (S)

Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[4][5] Low solubility can lead to poor bioavailability and erratic absorption, posing significant challenges during drug development.[4][5] It is influenced by factors such as molecular size, polarity, and crystal lattice energy. For ionizable compounds, solubility is highly pH-dependent.[5][6]

Table 2: Aqueous Solubility of Selected Butanamide Derivatives

| Compound | Substituent (R) | Aqueous Solubility (mg/L) |

|---|---|---|

| Butanamide | H | 830,000 |

| N-phenylbutanamide | Phenyl | 1,200 |

| N-(4-hydroxyphenyl)butanamide | 4-Hydroxyphenyl | 3,500 |

| 4-amino-N-phenylbutanamide | Phenyl (with 4-amino) | 5,000 |

Note: Data is compiled from various chemical databases and should be considered illustrative.

Acid-Base Dissociation Constant (pKa)

Table 3: pKa Values for Butanamide-related Structures

| Functional Group | General Structure | Approximate pKa |

|---|---|---|

| Amide (protonated) | R-C(=O+)NH2R' | ~ -1 |

| Amine (aliphatic) | R-NH3+ | ~ 10-11 |

| Carboxylic Acid | R-COOH | ~ 4-5 |

| Phenol | Ar-OH | ~ 10 |

Note: These are general pKa ranges. The exact pKa depends on the complete molecular structure.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is essential.[10] Standardized protocols are crucial for generating reliable data for drug discovery projects.

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for determining logP.[2][11]

-

Preparation: A solution of the test compound is prepared in either n-octanol or water (pre-saturated with the other solvent).

-

Partitioning: Equal volumes of the n-octanol and aqueous phases are combined in a separation funnel. The funnel is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the layers to separate completely.[11]

-

Separation and Analysis: The two phases are carefully separated.[11]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3] LogP is the base-10 logarithm of this value.

Determination of Aqueous Solubility (Shake-Flask Method)

This method, considered the "gold standard," determines the equilibrium solubility of a compound.[10]

-

Suspension Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[10]

-

Equilibration: The suspension is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[10][12]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. This step is critical to avoid artificially high results.[10]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a validated analytical method (e.g., HPLC, LC-MS).[4]

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7][13]

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[8]

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[7][8]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Determination: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[8]

Visualizing Workflows and Relationships

Experimental Workflow for Physicochemical Profiling

Caption: Workflow for determining the physicochemical properties of a new chemical entity.

Structure-Property Relationships

The relationship between a molecule's structure and its properties (Structure-Activity Relationship or SAR) is a cornerstone of medicinal chemistry.[14][15][16] For physicochemical properties, this can be termed a Structure-Property Relationship (SPR).

Caption: Logical relationships between structural changes and physicochemical properties.

Case Study: Butanamides as HDAC Inhibitors

Many substituted butanamides, particularly those incorporating a hydroxamic acid or benzamide group, are potent inhibitors of histone deacetylases (HDACs).[17][18] HDACs are enzymes that play a crucial role in epigenetic gene regulation.[19][20] By removing acetyl groups from histone proteins, HDACs cause chromatin to condense, leading to transcriptional repression. HDAC inhibitors reverse this process, inducing gene expression that can lead to cell cycle arrest and apoptosis in cancer cells.[17]

Caption: Simplified signaling pathway for butanamide-based HDAC inhibitors.

References

- 1. scispace.com [scispace.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. enamine.net [enamine.net]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mt.com [mt.com]

- 14. Structure-activity relationships of alkyl-substituted gamma-butyrolactones and succinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 17. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

3-(Benzylamino)butanamide: A Scoping Review of a Novel Compound and Its Potential Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzylamino)butanamide is a small molecule with a structure suggestive of potential biological activity. While direct research on this specific compound is limited, its structural motifs, particularly the butanamide core and the benzylamino group, are present in various molecules with known therapeutic properties. This technical guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the established activities of structurally related compounds. This document will explore hypothetical mechanisms of action, propose potential therapeutic targets, and outline detailed experimental protocols for future investigation. The content herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar novel chemical entities.

Introduction

The butanamide scaffold is a common feature in a variety of biologically active compounds. Derivatives of butyramide, the amide of butyric acid, have demonstrated potential as anticonvulsants and as inhibitors of histone deacetylases (HDACs), which are critical enzymes in the regulation of gene expression and cell proliferation[1]. The addition of a benzylamino group to this core introduces both aromatic and aminic functionalities, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with specific biological targets. Given the paucity of direct studies on this compound, this guide will extrapolate from the known activities of related molecules to propose potential avenues of research.

Chemical and Physical Properties (Inferred)

| Property | Inferred Value/Characteristic | Source/Rationale |

| Molecular Formula | C11H16N2O | Based on chemical structure |

| Molecular Weight | 192.26 g/mol | Calculated from molecular formula |

| Solubility | Likely soluble in organic solvents and potentially in acidic aqueous solutions. | Based on the presence of a hydrophobic benzyl group and a basic secondary amine. |

| Physical State | Likely a solid at room temperature. | Similar to other small organic amides[1]. |

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, several potential therapeutic targets can be hypothesized for this compound.

Histone Deacetylase (HDAC) Inhibition

Several butanamide and propanamide derivatives have been investigated as HDAC inhibitors. For instance, novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamides have shown antiproliferative activity by targeting HDAC6[3][4]. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a key target in oncology.

Hypothesized Mechanism of Action: this compound may chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for HDAC inhibitors. The butanamide portion could mimic the structure of the natural substrate, while the benzylamino group could interact with the rim of the active site, contributing to binding affinity and selectivity.

Caption: Hypothesized signaling pathway of HDAC inhibition by this compound.

Anticonvulsant Activity

Derivatives of butyramide have shown preliminary anticonvulsant activity[1]. The mechanism of action for many anticonvulsants involves the modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic inhibition.

Hypothesized Mechanism of Action: this compound could potentially act as a positive allosteric modulator of GABA-A receptors, increasing the inhibitory tone in the central nervous system. Alternatively, it might block voltage-gated sodium channels, thereby reducing neuronal excitability.

Proposed Experimental Protocols

To investigate the therapeutic potential of this compound, a systematic experimental approach is necessary. The following protocols are proposed based on standard methodologies in drug discovery.

In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of human HDAC enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC isoforms (HDAC1-11) and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are obtained from commercial vendors.

-

Assay Procedure:

-

The compound is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations.

-

The assay is performed in a 96-well plate. Each well contains the HDAC enzyme, the assay buffer, and the test compound or vehicle control.

-